[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-chloro-5-nitrobenzoate
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Overview
Description
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-chloro-5-nitrobenzoate is a fascinating organic compound belonging to the class of triazinones. The unique structural features and reactive functionalities make it a molecule of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-chloro-5-nitrobenzoate typically involves multistep organic reactions
Industrial Production Methods
Industrial production of this compound would likely utilize streamlined processes involving catalysis and optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-chloro-5-nitrobenzoate can undergo various chemical transformations, including:
Oxidation: : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitro group can be reduced to an amino group under suitable conditions.
Substitution: : The chloro and nitro groups on the benzoate moiety are susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)
Reducing agents: : Hydrogen gas with palladium on carbon (Pd/C), iron filings with hydrochloric acid
Nucleophiles: : Sodium methoxide, potassium thiocyanate
Major Products
Oxidation: : Formation of corresponding sulfoxide or sulfone derivatives
Reduction: : Formation of amino derivatives
Substitution: : Formation of various substituted benzoates
Scientific Research Applications
This compound finds applications in several research domains:
Chemistry: : Used as a building block for the synthesis of more complex molecules, investigation of reaction mechanisms.
Biology: : Employed in studying enzyme inhibition and as a probe in biochemical assays.
Industry: : Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action for [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-chloro-5-nitrobenzoate primarily involves interaction with molecular targets such as enzymes and receptors. The unique triazinone core and the substituents allow the compound to bind selectively to specific biological macromolecules, modulating their activity and resulting in various physiological effects. Key pathways may include enzyme inhibition and receptor agonism or antagonism.
Comparison with Similar Compounds
When compared to similar compounds, [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-chloro-5-nitrobenzoate stands out due to its distinctive combination of functional groups which confer unique reactivity and biological activity.
Similar Compounds
Triazines: : Similar core structure but different substituents.
Benzoates: : Shares the benzoate moiety but differs in the substituents attached to the aromatic ring.
Nitrobenzene derivatives: : Similar nitro group presence but differs in the overall molecular architecture.
The unparalleled combination of a triazinone core with a benzoate moiety having nitro and chloro substituents makes this compound highly versatile and valuable for various scientific pursuits.
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O5S/c1-7-11(19)17(13(24-2)16-15-7)6-23-12(20)9-5-8(18(21)22)3-4-10(9)14/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRMYEQADTURLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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